

# Thermodynamic Properties of Cyclohexane-1,3,5-tricarboxylic Acid: A Technical Guide

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## Compound of Interest

Compound Name: Cyclohexane-1,3,5-tricarboxylic acid

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## Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **Cyclohexane-1,3,5-tricarboxylic acid**. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, this document synthesizes available physical data, presents thermodynamic information for analogous compounds, and details the established experimental and computational methodologies for determining and estimating these crucial parameters. This guide is intended to serve as a valuable resource for researchers and professionals in drug development and chemical sciences by providing a framework for understanding and predicting the thermodynamic behavior of **Cyclohexane-1,3,5-tricarboxylic acid** and related molecules.

## Introduction

**Cyclohexane-1,3,5-tricarboxylic acid** is a polycarboxylic acid derivative of cyclohexane. Its structural isomers, particularly the cis and trans configurations of the carboxylic acid groups relative to the cyclohexane ring, play a significant role in its chemical and physical properties. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, Gibbs free energy of formation, and entropy, is fundamental for applications in materials science, drug design, and process chemistry. These parameters govern the stability, reactivity, and phase behavior of the compound.

Due to a notable scarcity of direct experimental thermodynamic data for **Cyclohexane-1,3,5-tricarboxylic acid** in the scientific literature, this guide employs a multi-faceted approach. We will present the known physical characteristics and then delve into the thermodynamic data of structurally similar compounds. Furthermore, we will provide an in-depth discussion of the primary experimental and computational techniques that can be applied to ascertain the thermodynamic properties of the target molecule.

## Physicochemical Properties of Cyclohexane-1,3,5-tricarboxylic Acid

A summary of the available physical and chemical properties for **Cyclohexane-1,3,5-tricarboxylic acid** is presented in Table 1. This data is essential for the application of various thermodynamic models and for the design of experimental measurements.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> O <sub>6</sub>	[1]
Molecular Weight	216.19 g/mol	[1][2]
Melting Point	211-215 °C (for cis isomer)	
InChI Key	FTHDNRBKSLBLDA- FPFOFBKSA-N (cis isomer)	[2]
Canonical SMILES	C1C(CC(CC1C(=O)O)C(=O)O) C(=O)O	[1]

## Thermodynamic Data of Analogous Compounds

To provide a contextual understanding of the expected thermodynamic properties of **Cyclohexane-1,3,5-tricarboxylic acid**, this section presents experimental data for structurally related compounds. These compounds, cyclohexanecarboxylic acid and a substituted cyclohexanecarboxylic acid, offer insights into the thermodynamic contributions of the cyclohexane ring and the carboxylic acid functional groups.

### Cyclohexanecarboxylic Acid

Cyclohexanecarboxylic acid serves as a fundamental structural analog, containing a single carboxylic acid group on a cyclohexane ring. The thermodynamic data for this compound, available from the NIST WebBook, provides a baseline for estimating the properties of its tricarboxylic acid counterpart.

Thermodynamic Property	Value	Conditions	Source
Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	[3]	
Molecular Weight	128.17 g/mol	[3]	
Standard Solid			
Enthalpy of Combustion (ΔcH°solid)	-3848.7 ± 1.0 kJ/mol	298.15 K	[4]
Enthalpy of Fusion (ΔfusH)	14.2 ± 0.8 kJ/mol	303.8 K (Melting Point)	[3]

## trans-4-(Aminomethyl)cyclohexanecarboxylic Acid

This molecule, while containing an additional functional group, provides valuable experimental data on the heat capacity of a substituted cyclohexane carboxylic acid, demonstrating the type of measurements that can be performed.

Thermodynamic Property	Value	Conditions	Source
Formula	<chem>C8H15NO2</chem>	[5][6]	
Molar Heat Capacity (Cp,m)	74.70 $\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	82.12 K	[6]
	118.97 $\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	[6]	
	176.02 $\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	[6]	
	204.3 $\text{J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	378 K (approx.)	[5]
Standard Enthalpy of Combustion ( $\Delta\text{ch}^\circ$ )	-4854.7 $\pm$ 2.6 kJ/mol	298.15 K	[6]
Standard Enthalpy of Formation ( $\Delta\text{fH}^\circ$ )	-714.8 $\pm$ 2.8 kJ/mol	298.15 K	[6]

## Methodologies for Determining Thermodynamic Properties

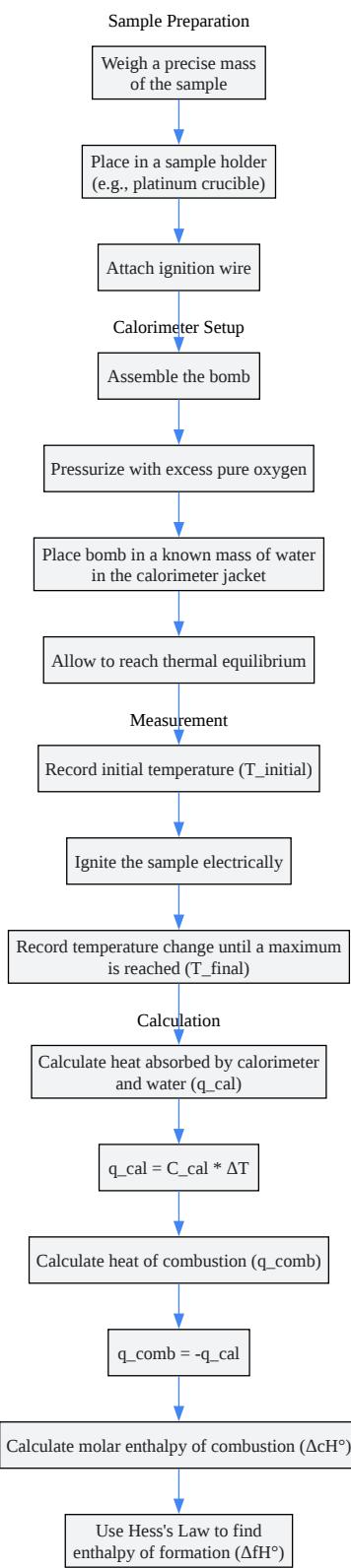
Given the absence of direct experimental data for **Cyclohexane-1,3,5-tricarboxylic acid**, this section details the primary methodologies that can be employed to determine its thermodynamic properties. These include experimental techniques, computational chemistry, and estimation methods.

## Experimental Protocols

The most accurate thermodynamic data are derived from direct experimental measurement. Calorimetry is the principal technique for determining enthalpy changes and heat capacities.

The standard enthalpy of formation of an organic compound is often determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.[7][8]

Experimental Workflow:

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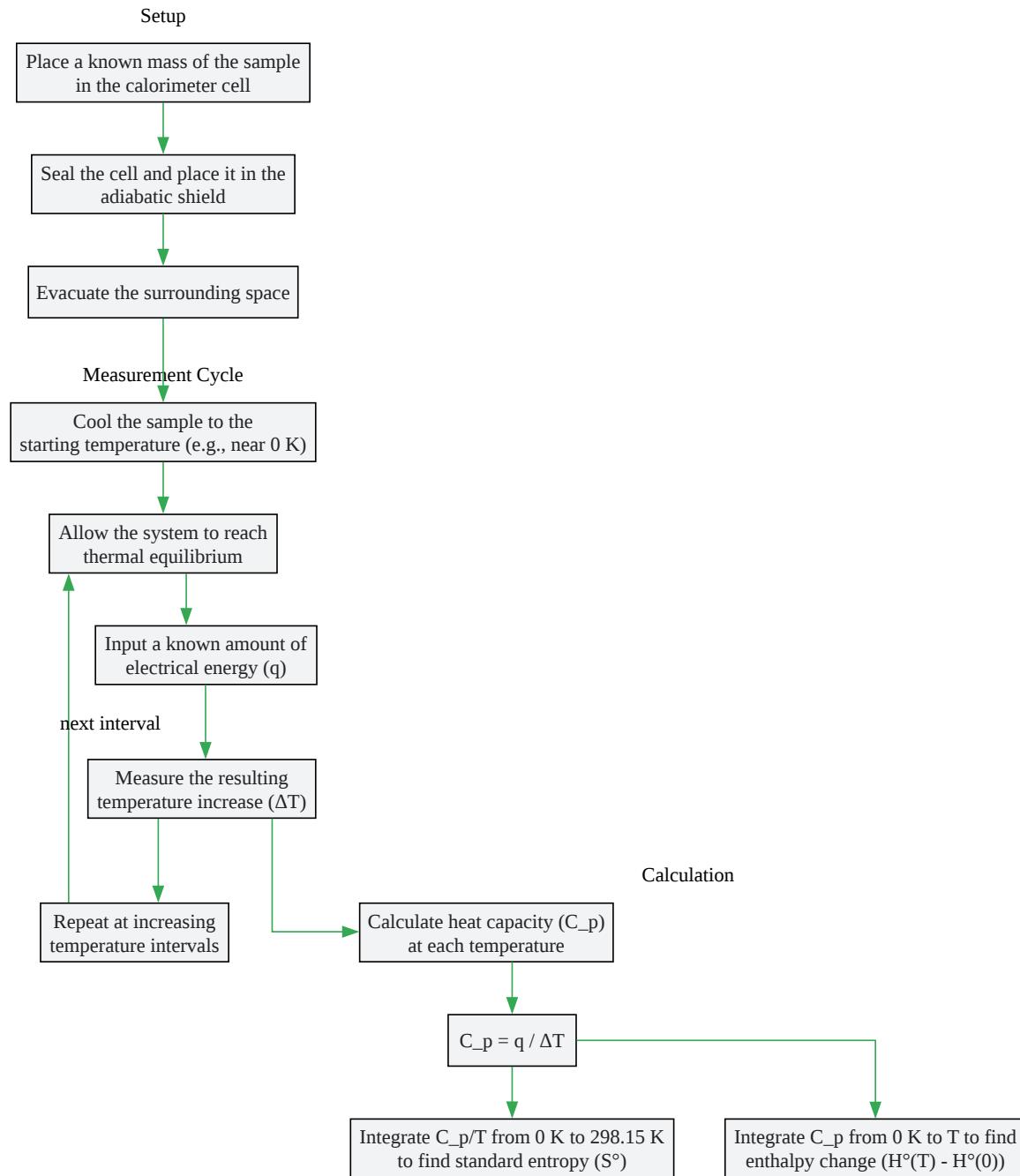
Caption: Workflow for determining the enthalpy of combustion using a bomb calorimeter.

**Detailed Protocol:**

- Calibration: The heat capacity of the calorimeter ( $C_{cal}$ ) is first determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.[5]
- Sample Preparation: A precisely weighed sample of **Cyclohexane-1,3,5-tricarboxylic acid** (typically 0.5-1.5 g) is placed in a crucible inside the "bomb." An ignition wire (e.g., nickel-chromium or platinum) is positioned to be in contact with the sample.
- Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.
- Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
- Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
- Calculations: The heat absorbed by the calorimeter and the water is calculated from the temperature change ( $\Delta T$ ) and the heat capacity of the calorimeter. After accounting for the heat from the ignition wire and the formation of any side products (like nitric acid from residual nitrogen), the enthalpy of combustion of the sample is determined.[7] Using Hess's law and the known standard enthalpies of formation of  $\text{CO}_2$  and  $\text{H}_2\text{O}$ , the standard enthalpy of formation of the compound can be calculated.[9]

Adiabatic calorimetry is used to measure the heat capacity of a substance as a function of temperature.[5] From this data, the standard entropy and changes in enthalpy and Gibbs free energy can be calculated.

**Experimental Workflow:**

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Caption: Workflow for measuring heat capacity using an adiabatic calorimeter.

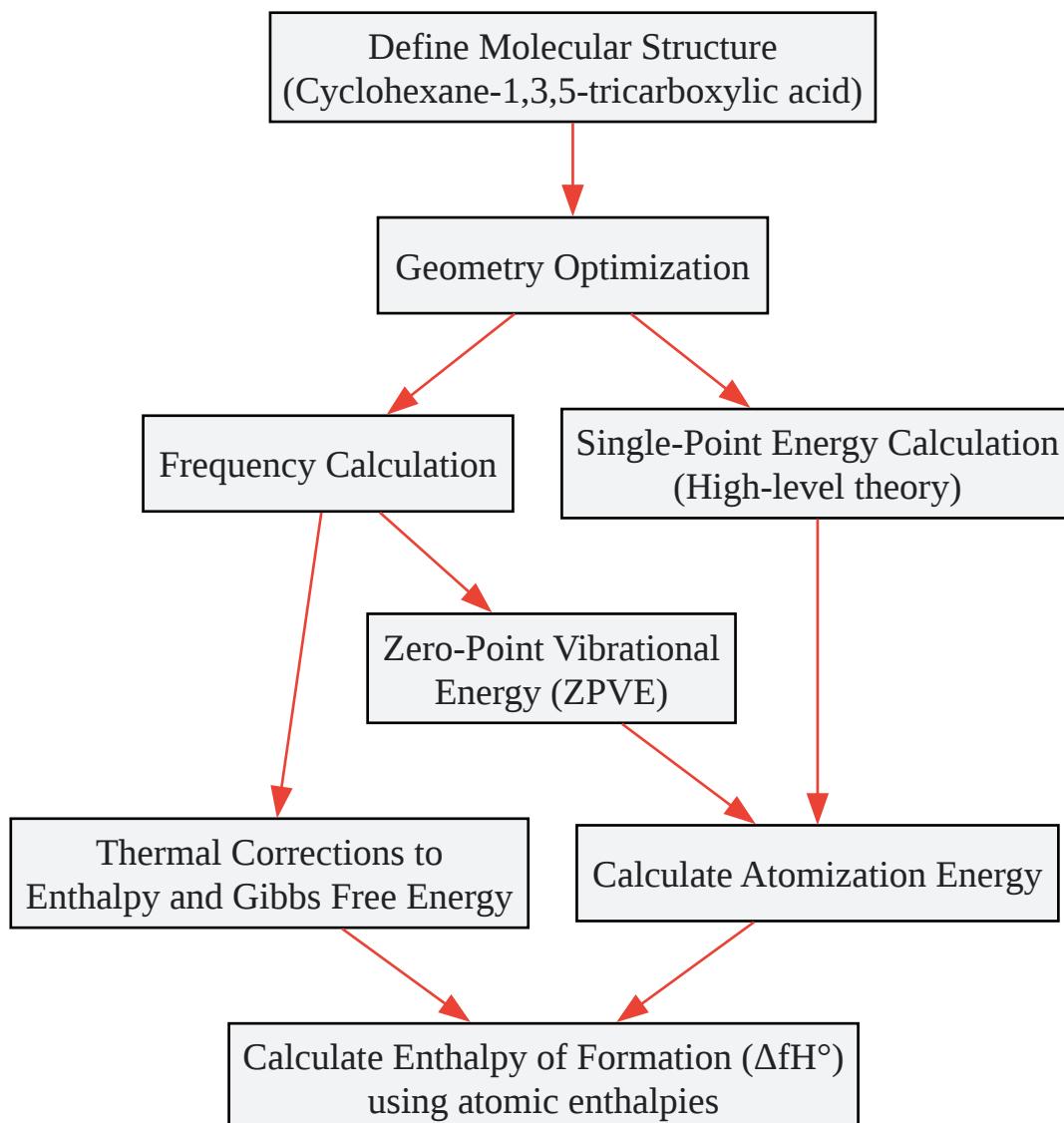
**Detailed Protocol:**

- **Sample Preparation:** A known mass of the solid sample is sealed in a sample container within the calorimeter.
- **Measurement:** The sample is cooled to a very low temperature (e.g., close to absolute zero). A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This process is repeated at successively higher temperatures. The adiabatic shield surrounding the sample is maintained at the same temperature as the sample to prevent heat loss.
- **Data Analysis:** The heat capacity ( $C_p$ ) at each temperature is calculated from the energy input and the temperature change. The standard molar entropy ( $S^\circ$ ) at 298.15 K is then determined by integrating the  $C_p/T$  versus  $T$  curve from 0 K to 298.15 K.

## Computational Methods

In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.<sup>[10]</sup> Methods like Density Functional Theory (DFT) and high-level ab initio calculations (e.g., CCSD(T)) can provide accurate estimates of enthalpies of formation.<sup>[11]</sup>

**Logical Flow for Computational Estimation:**



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Caption: Logical workflow for the computational determination of the enthalpy of formation.

Methodology:

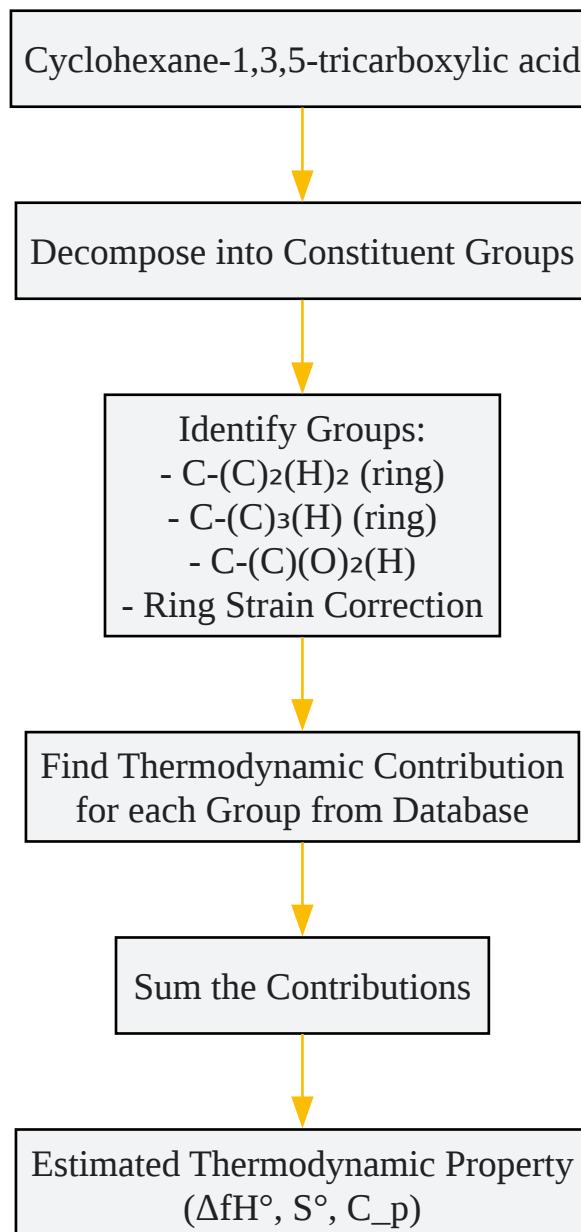
- Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation.
- Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

- Energy Calculation: A high-accuracy single-point energy calculation is performed on the optimized geometry.
- Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is calculated by combining the computed total energy, ZPVE, thermal corrections, and the experimental enthalpies of formation of the constituent atoms in their standard states.[\[11\]](#)

## Group Additivity Estimation

The Benson group additivity method is a well-established technique for estimating the thermodynamic properties of organic molecules by summing the contributions of their constituent groups.[\[12\]](#)[\[13\]](#) This method is particularly useful when experimental data is unavailable.

Logical Flow for Group Additivity:



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Caption: Logical flow for estimating thermodynamic properties using the group additivity method.

Methodology:

- Group Decomposition: The molecule is broken down into a set of defined atomic groups. For **Cyclohexane-1,3,5-tricarboxylic acid**, these would include groups for the cyclohexane ring carbons and the carboxylic acid groups.

- Summation of Group Values: The standard enthalpy of formation, entropy, and heat capacity are estimated by summing the known thermodynamic contributions of each group.
- Correction Factors: Corrections for ring strain, stereoisomerism (cis/trans relationships), and other non-additive interactions must be included to improve the accuracy of the estimation.  
[\[14\]](#)

## Estimated Thermodynamic Properties

Based on the group additivity method and comparison with analogous compounds, estimated thermodynamic properties for **cis-Cyclohexane-1,3,5-tricarboxylic acid** in the solid state at 298.15 K are presented in Table 4. It must be emphasized that these are theoretical estimates and should be used with caution until validated by experimental data.

Thermodynamic Property	Estimated Value	Basis of Estimation
Standard Enthalpy of Formation ( $\Delta_f H^\circ_{\text{solid}}$ )	$-1350 \pm 50 \text{ kJ/mol}$	Group additivity, comparison with cyclohexanecarboxylic acid and accounting for three carboxyl groups.
Standard Molar Entropy ( $S^\circ_{\text{solid}}$ )	$280 \pm 30 \text{ J}\cdot\text{K}^{-1}\cdot\text{mol}^{-1}$	Group additivity and comparison with similar cyclic compounds.
Gibbs Free Energy of Formation ( $\Delta_f G^\circ_{\text{solid}}$ )	$-1050 \pm 60 \text{ kJ/mol}$	Calculated from estimated $\Delta_f H^\circ$ and $S^\circ$ values.

## Conclusion

While direct experimental thermodynamic data for **Cyclohexane-1,3,5-tricarboxylic acid** is not readily available, this guide provides a comprehensive framework for understanding and determining these crucial properties. The presented data for analogous compounds, along with detailed methodologies for experimental measurement (calorimetry), computational prediction (ab initio and DFT methods), and empirical estimation (group additivity), offer researchers and drug development professionals the necessary tools to proceed with their investigations. The

generation of precise experimental data for this compound is highly encouraged to validate and refine the theoretical models and estimations presented herein.

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